2-(2,5-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid
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Description
2-(2,5-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is a useful research compound. Its molecular formula is C20H19NO4 and its molecular weight is 337.375. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s worth noting that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial actions .
Mode of Action
The exact mode of action of 2-(2,5-Dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid is currently unknown due to the lack of specific studies on this compound. Based on the known actions of similar compounds, it could potentially interact with its targets to modulate their function, leading to changes in cellular processes .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities
Pharmacokinetics
Similar compounds, such as 2c-b, have an onset of action of 20–40 minutes when taken orally, an elimination half-life of 248 ± 320 hours, and a duration of action of 4–12 hours depending on the route of administration .
Result of Action
Based on the known effects of similar compounds, it could potentially have a range of effects, including antiviral, anti-inflammatory, and anticancer activities .
Properties
IUPAC Name |
2-(2,5-dimethoxyphenyl)-6,8-dimethylquinoline-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO4/c1-11-7-12(2)19-14(8-11)15(20(22)23)10-17(21-19)16-9-13(24-3)5-6-18(16)25-4/h5-10H,1-4H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYQWKEJKMPVOHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=CC(=N2)C3=C(C=CC(=C3)OC)OC)C(=O)O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.